4-(2-Benzoxazol-2-ylthioethoxy)-1-chlorobenzene
Overview
Description
4-(2-Benzoxazol-2-ylthioethoxy)-1-chlorobenzene is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Benzoxazol-2-ylthioethoxy)-1-chlorobenzene typically involves the reaction of 2-mercaptobenzoxazole with 1-chloro-4-(2-chloroethoxy)benzene in the presence of a base such as potassium carbonate (K₂CO₃) in acetone . The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of the benzoxazole attacks the chloroethoxy group, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems could further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Benzoxazol-2-ylthioethoxy)-1-chlorobenzene can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzoxazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Benzoxazol-2-ylthioethoxy)-1-chlorobenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Benzoxazol-2-ylthioethoxy)-1-chlorobenzene is primarily related to its ability to interact with biological targets. The benzoxazole ring can intercalate with DNA, disrupting its function and leading to antimicrobial effects . Additionally, the compound can inhibit key enzymes involved in bacterial and fungal metabolism, further contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Benzoxazol-2-ylthioethoxy)-1-methoxybenzene
- 2-(2-Benzoxazol-2-ylthioethoxy)-1-chlorobenzene
- 2-(2-Benzoxazol-2-ylthioethoxy)-1-methylbenzene
Uniqueness
4-(2-Benzoxazol-2-ylthioethoxy)-1-chlorobenzene stands out due to its unique combination of a benzoxazole ring and a chlorobenzene moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential antimicrobial activity further highlight its uniqueness compared to similar compounds .
Properties
IUPAC Name |
2-[2-(4-chlorophenoxy)ethylsulfanyl]-1,3-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2S/c16-11-5-7-12(8-6-11)18-9-10-20-15-17-13-3-1-2-4-14(13)19-15/h1-8H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKAUHHJPGGSFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCCOC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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